2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide
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Overview
Description
2-cyano-N-methyl-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MMP inhibitor III and has been found to possess anti-cancer and anti-inflammatory properties. In
Scientific Research Applications
Synthesis and Characterization of Novel Derivatives
A One-Pot Biginelli Synthesis and Characterization of Novel Dihydropyrimidinone Derivatives Containing Piperazine/Morpholine Moiety
This study describes the synthesis of enaminones and dihydropyrimidinone derivatives containing the morpholine moiety through a one-pot Biginelli reaction. The method yields these compounds efficiently, showcasing the potential of morpholine-containing compounds in synthetic chemistry (Bhat et al., 2018).
Medicinal Chemistry Applications
Medicinal Chemistry of 2,2,4-Substituted Morpholines
This paper explores the design and synthesis of 2-hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines with a range of biological activities, including analgesic, anti-inflammatory, and anti-dyslipidemic properties. These findings highlight the versatility of morpholine derivatives in medicinal chemistry (Rekka & Kourounakis, 2010).
Anticonvulsant Activity of Enaminones
Synthesis and Anticonvulsant Activity of Enaminones
Novel enaminones were synthesized and evaluated for their anticonvulsant activity. Several compounds exhibited potent activity with minimal neurotoxicity, indicating the potential therapeutic applications of morpholine-derived enaminones (Edafiogho et al., 1992).
Synthesis of Polyimides
Synthesis and Characterization of Soluble Polyimides from 2,5‐bis(4‐aminophenyl)‐3,4‐diphenylthiophene and Aromatic Tetracarboxylic Dianhydrides
This research discusses the synthesis of novel polyimides from diamines and dianhydrides, including morpholine derivatives. The resulting polymers are highly thermally stable and exhibit significant solubility in organic solvents, suggesting applications in materials science (Imai et al., 1984).
Fungicidal Activity of Morpholine Derivatives
Chemoenzymic Synthesis and Fungicidal Activity of the Four Pure Stereoisomers of a New Morpholine Derivative
This study focuses on the synthesis of optically pure stereoisomers of a morpholine fungicide and evaluates their biological activity against various fungi. The findings demonstrate the significance of stereochemistry in the biological efficacy of morpholine derivatives (Bianchi et al., 1992).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to targetserine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .
Mode of Action
It’s known that the morpholin-4-ium ion, a component of the compound, is involved in intermolecular n—h n and n—h (o,n) hydrogen bonds . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given its potential target, it may influence the map kinase signal transduction pathway . This pathway plays a crucial role in various cellular processes, including growth, differentiation, and response to external stress.
Pharmacokinetics
Analytical methods such as high-performance liquid chromatography, gas chromatography, and thin-layer chromatography have been developed to detect and quantify similar compounds in different matrices. These methods enable researchers to study the pharmacokinetics and metabolism of such compounds in biological systems.
Result of Action
Compounds with similar structures are known for their anti-inflammatory and anti-tumor activities. They have been found to reduce the growth of tumor cells in a dose-dependent manner and enhance the production of reactive oxygen species in cancer cells, leading to their death.
properties
IUPAC Name |
2-cyano-N-methyl-3-(4-morpholin-4-ylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-17-15(19)13(11-16)10-12-2-4-14(5-3-12)18-6-8-20-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMSKNMSFQMOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC=C(C=C1)N2CCOCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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